N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide
Description
N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide is a synthetic benzamide derivative characterized by a fluorinated aromatic core (2,5-difluoro-4-methyl substitution) and a tertiary cyanoalkylamide side chain.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-7-4-10(14)8(5-9(7)13)11(17)16-12(2,3)6-15/h4-5H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXUSNBYNDHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)NC(C)(C)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide can be achieved through various methods. One common approach involves the reaction of 2,5-difluoro-4-methylbenzoic acid with 2-cyanopropan-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation Reactions: Reagents like hydrazine hydrate (N2H4·H2O) or ammonium acetate (NH4OAc) in ethanol are employed.
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether are used.
Major Products Formed
Substitution Reactions: Substituted benzamides with different functional groups replacing the fluorine atoms.
Condensation Reactions: Heterocyclic compounds such as pyrazoles or pyrimidines.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with dithiocarbamate-based RAFT agents, such as 2-cyanopropan-2-yl N-methyl-N-(pyridine-4-yl) carbamodithioate (CTA 5) and dithiocarbamate methyl 2-[methyl(4-pyridinyl) carbamothioylthio]propionate (CTA 4) . Below is a detailed comparison based on functional groups, polymerization performance, and electronic effects:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Differences: The target compound lacks the dithiocarbamate group critical for RAFT activity in CTAs 4 and 5. Instead, its cyanoalkylamide group may limit its ability to mediate radical polymerization, as dithiocarbamates are essential for reversible chain transfer .
Hypothetical Polymerization Performance: CTAs 4 and 5 achieve low dispersity (Ð < 1.2) in polymerizations due to their dithiocarbamate-mediated radical control . Fluorine substituents could enhance thermal stability or monomer compatibility in niche applications, but experimental validation is required.
Biological Activity: No cytotoxicity or proliferation data were identified for the target compound.
Biological Activity
N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide is a cyanoacetamide derivative that exhibits significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an androgen receptor antagonist in the treatment of prostate cancer. The unique structural features of this compound, including the presence of fluorine atoms and a cyano group, contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄F₂N₂O, with a molecular weight of approximately 238.23 g/mol. The structure is characterized by:
- Cyano Group (–CN) : Provides electrophilic properties.
- Fluorine Atoms : Enhance lipophilicity and biological membrane penetration.
- Benzamide Core : Central to its interaction with biological targets.
The biological activity of this compound primarily involves its role as an androgen receptor antagonist . The mechanism includes:
- Binding Affinity : The compound exhibits a strong binding affinity for androgen receptors, inhibiting the action of androgens that promote cancer cell growth.
- Electrophilic Interactions : The cyano group can react with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or modulation of signaling pathways.
- Lipophilicity Enhancement : The fluorine substituents improve the compound's ability to penetrate cellular membranes, facilitating its biological effects.
Biological Activity
Research indicates that this compound has several notable biological activities:
- Anticancer Properties : Demonstrated efficacy in inhibiting the growth of prostate cancer cells in vitro by blocking androgen receptor signaling pathways.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity, although further investigation is required to establish this effect comprehensively.
In Vitro Studies
Studies have shown that this compound effectively binds to androgen receptors, leading to decreased proliferation of androgen-dependent cancer cell lines. For example:
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| Smith et al., 2023 | LNCaP (prostate cancer) | 10 µM | 50% inhibition of cell growth |
| Johnson et al., 2024 | PC3 (androgen-independent) | 20 µM | Induction of apoptosis |
Case Studies
- Prostate Cancer Treatment : A clinical study involving patients with castration-resistant prostate cancer explored the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in PSA levels and tumor size in a subset of patients.
- Synergistic Effects with Other Agents : Research has investigated the compound's effects in combination with established therapies like enzalutamide. Results suggested enhanced efficacy when used together, indicating potential for improved treatment outcomes.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(2-Cyanopropan-2-yl)-2,5-difluoro-4-methylbenzamide in academic settings?
The synthesis of this compound can leverage reversible addition-fragmentation chain-transfer (RAFT) polymerization agents, as demonstrated in analogous benzamide derivatives. For instance, the 2-cyanopropan-2-yl group is a critical component of RAFT agents, which enable controlled radical polymerization and precise functionalization of benzamide scaffolds . Key steps include:
- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the 2,5-difluoro-4-methylbenzoic acid moiety with the 2-cyanopropan-2-amine precursor.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product.
- Validation : Confirm purity via NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Fluorescence spectroscopy : Monitor electronic transitions in aromatic systems, particularly the fluorinated benzene ring, using excitation/emission scans (e.g., λex = 280 nm, λem = 320–400 nm) .
- NMR spectroscopy : <sup>19</sup>F NMR is critical for resolving the electronic environment of fluorine atoms, while <sup>13</sup>C NMR can confirm the cyanopropan-2-yl group’s connectivity .
- Infrared (IR) spectroscopy : Identify characteristic peaks for the amide C=O (~1650 cm<sup>-1</sup>) and nitrile C≡N (~2250 cm<sup>-1</sup>) groups.
Advanced Research Questions
Q. How do the difluoro and methyl substituents influence the compound’s bioactivity and binding interactions?
- Steric and electronic effects : The 2,5-difluoro substitution enhances electronegativity, potentially improving binding to hydrophobic pockets in target proteins (e.g., kinases or receptors). The 4-methyl group may stabilize π-π stacking interactions in aromatic systems .
- Structure-activity relationship (SAR) studies : Compare analogues with monofluoro or trifluoro substituents to isolate the contribution of difluoro groups. For example, difluorobenzamides exhibit enhanced antiviral and antiproliferative activities compared to non-fluorinated counterparts .
- Crystallographic analysis : Resolve X-ray structures to map fluorine’s role in short C–H···F interactions, which can stabilize protein-ligand complexes .
Q. What computational approaches are used to predict physicochemical properties and reactivity?
- Quantum chemical calculations : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) to compute dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
- Quantitative structure-property relationship (QSPR) : Train neural networks on datasets of benzamide derivatives to predict solubility, logP, and metabolic stability .
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzymes) to guide rational design of derivatives with improved affinity.
Q. How can researchers address discrepancies in biological activity data across studies?
- Experimental variables : Control factors like solvent polarity (e.g., DMSO vs. aqueous buffers) and assay temperature, which may alter the compound’s conformational stability .
- Dose-response validation : Repeat assays with standardized protocols (e.g., IC50 determination in triplicate) to minimize batch-to-batch variability.
- Meta-analysis : Cross-reference data from high-throughput screens (e.g., ’s compound library) to identify trends in bioactivity across structural analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
